Structural Precedent from Quinazolinone-Acetamide Antileishmanial SAR Series
The target compound shares the core quinazolinone-acetamide scaffold with a published series of 33 derivatives (F1–F33) evaluated against Leishmania donovani [1]. Although the specific compound (CAS 880810-47-9) was not individually profiled in that study, close structural analogs F12 and F27 demonstrated IC50 values of 5.76 ± 0.84 μM and 3.39 ± 0.85 μM against promastigotes, respectively, while the least active analogs exceeded 100 μM [1]. This 30-fold activity range within a single congeneric series demonstrates that the precise substitution pattern – including the acetylphenyl terminus and hexanamide linker length present in 880810-47-9 – is a critical determinant of biological potency.
| Evidence Dimension | Anti-leishmanial potency (IC50 against L. donovani promastigotes) |
|---|---|
| Target Compound Data | Not experimentally determined for CAS 880810-47-9 in the available literature |
| Comparator Or Baseline | F27 (3.39 ± 0.85 μM); F12 (5.76 ± 0.84 μM); least active series members (>100 μM) [1] |
| Quantified Difference | >30-fold potency differential across the series; specific value for 880810-47-9 not established |
| Conditions | In vitro L. donovani promastigote assay [1] |
Why This Matters
This class-level SAR data indicates that potency is exquisitely sensitive to structural variation, justifying procurement of the exact compound rather than a generic quinazolinone analog for reproducible antileishmanial research.
- [1] Ansari A, et al. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. Eur J Med Chem. 2023;257:115524. View Source
